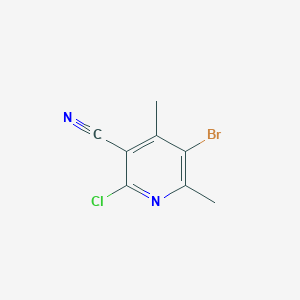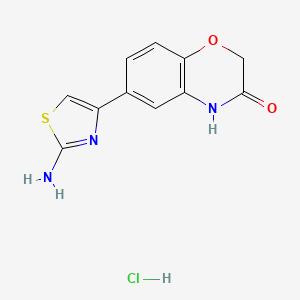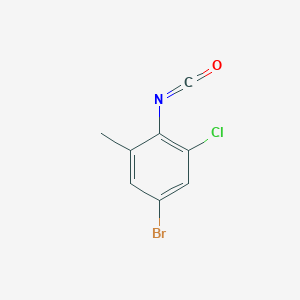![molecular formula C15H7Cl2F6N3 B1272522 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile CAS No. 246022-09-3](/img/structure/B1272522.png)
2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile” is represented by the InChI code: 1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
The compound is used as a key structural motif in active agrochemical ingredients. Its derivatives, particularly trifluoromethylpyridines (TFMP), are crucial in the protection of crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives .
Pharmaceutical Research
Several pharmaceutical products containing the TFMP moiety have been approved for market, and many candidates are currently undergoing clinical trials. The compound’s derivatives are explored for their potential in creating new medications due to their unique properties .
Veterinary Medicine
In veterinary medicine, TFMP derivatives are used in products that have been granted market approval. The compound’s derivatives are being studied for their effectiveness in treating various animal health issues .
Chemical Synthesis Intermediates
This compound serves as an intermediate for synthesizing several crop-protection products. It is in high demand due to its versatility and effectiveness in producing various agrochemicals .
Material Science
The compound’s derivatives are investigated for their applications in material science, particularly in developing functional materials that require the unique properties of fluorinated compounds .
Protein Degradation Research
The compound is used in fragment-based covalent ligand discovery. It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation, which is a promising area in drug discovery .
Eigenschaften
IUPAC Name |
2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIVQUFCBSBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113791 |
Source


|
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |
CAS RN |
246022-09-3 |
Source


|
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

methanone](/img/structure/B1272449.png)
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)







